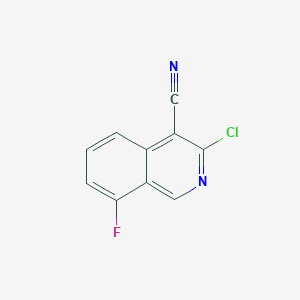
3-Chloro-8-fluoroisoquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-8-fluoroisoquinoline-4-carbonitrile is a heterocyclic compound that contains both chlorine and fluorine atoms on an isoquinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8-fluoroisoquinoline-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This process typically includes the following steps:
Fluorination: Introduction of a fluorine atom onto the benzene ring.
Cyclization: Formation of the isoquinoline ring through cyclization reactions.
Chlorination: Introduction of a chlorine atom at the desired position on the isoquinoline ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods may include the use of catalysts to enhance reaction efficiency and yield. The specific details of industrial production methods are typically proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
3-Chloro-8-fluoroisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: Formation of additional ring structures through cyclization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or platinum catalysts for cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while cyclization reactions may produce complex ring structures .
科学的研究の応用
3-Chloro-8-fluoroisoquinoline-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as light-emitting diodes (LEDs) and other electronic devices
作用機序
The mechanism of action of 3-Chloro-8-fluoroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction or gene expression.
類似化合物との比較
Similar Compounds
Similar compounds to 3-Chloro-8-fluoroisoquinoline-4-carbonitrile include:
4-Chloro-8-fluoroquinoline-3-carbonitrile: Another fluorinated isoquinoline with similar properties.
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile: A related compound with a different heterocyclic structure.
Uniqueness
This compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms makes it particularly valuable in medicinal chemistry and materials science .
特性
分子式 |
C10H4ClFN2 |
|---|---|
分子量 |
206.60 g/mol |
IUPAC名 |
3-chloro-8-fluoroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H4ClFN2/c11-10-7(4-13)6-2-1-3-9(12)8(6)5-14-10/h1-3,5H |
InChIキー |
AOCBHGBATQVERH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=NC=C2C(=C1)F)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13656554.png)
![5-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13656562.png)
![2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B13656566.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)
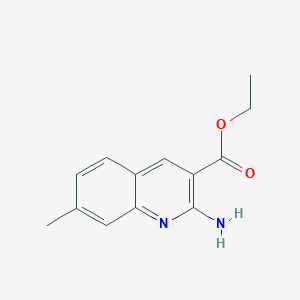

![2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)
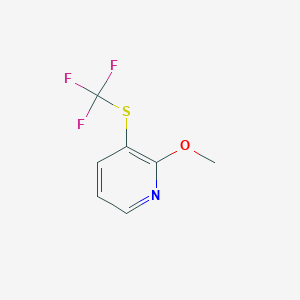
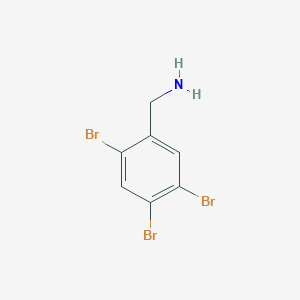
![6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13656603.png)
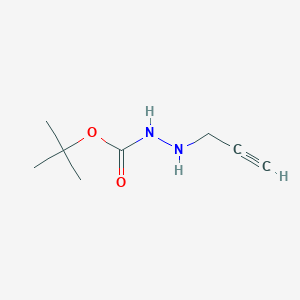
![N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)


